molecular formula C38H38O10 B1209941 Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]- CAS No. 34807-41-5

Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]-

Cat. No.: B1209941
CAS No.: 34807-41-5
M. Wt: 654.7 g/mol
InChI Key: DLEDLHFNQDHEOJ-WNRHQEOASA-N
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Description

Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]- (hereafter referred to as Daphnetoxin), is a daphnane-type diterpenoid ester primarily isolated from plants of the genus Daphne, such as Daphne giraldii and Daphne mezereum . It is recognized for its complex structure, featuring a 12β-acyloxy group with (E,E)-configuration in the pentadienyl side chain . Historically, Daphnetoxin has been identified as a toxic component in D. mezereum, exhibiting skin irritant and piscicidal properties . Additionally, Daphnetoxin induces mitochondrial membrane permeability transition in rat liver, suggesting a unique bioenergetic mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mezerein involves complex organic reactions. One of the key steps includes the esterification of daphnetoxin with 5-phenyl-2,4-pentadienoic acid. This reaction typically requires the use of a strong acid catalyst and anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of mezerein is not common due to its toxicity and limited applications. when produced, it involves the extraction from the bark and berries of Daphne mezereum. The extraction process includes solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Mezerein undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mezerein has several scientific research applications:

Mechanism of Action

Mezerein exerts its effects by mimicking diacylglycerol and activating different isoforms of protein kinase C. This activation leads to various cellular responses, including the production of prostaglandin E2 and the modulation of epidermal growth factor receptor binding. Mezerein’s ability to activate protein kinase C is linked to its tumor-promoting activity .

Comparison with Similar Compounds

Daphnetoxin belongs to the daphnane diterpenoid family, which includes structurally and functionally related compounds such as Tacrolimus, 20-O-(2′E,4′E-decadienoyl)ingenol, Lythrancine II, mezerein, and 12-hydroxydaphnetoxins (e.g., yuanhuatin, wikstrotoxin C). Below is a detailed comparison based on structural features, bioactivity, and toxicity.

Structural Comparison

Compound Core Scaffold Key Functional Groups Source
Daphnetoxin Daphnane diterpenoid 12β-acyloxy group with (E,E)-pentadienyl chain, phenyl moiety Daphne giraldii, D. mezereum
Tacrolimus Macrolide lactone 23-membered macrolide ring, α,β-unsaturated carbonyl Bacterial origin (Streptomyces)
20-O-(2′E,4′E-decadienoyl)ingenol Ingenane diterpenoid C20 esterified with decadienoyl chain, hydroxyl groups at C3, C5, and C20 Euphorbia kansui
Lythrancine II Daphnane diterpenoid 12β-acyloxy group, shorter hydrocarbon chain Lythrum salicaria
Mezerein Daphnane diterpenoid 12β-acyloxy group, similar to Daphnetoxin but with distinct stereochemistry D. mezereum
Yuanhuatin (12-hydroxydaphnetoxin) Modified daphnane 12-hydroxyl group, epoxy ring at C6-C7 Daphne species

Key Structural Insights :

  • The 12β-acyloxy group is critical for bioactivity in daphnane diterpenoids, influencing protein-ligand interactions (e.g., FKBP52 binding) and irritancy .
  • Daphnetoxin’s (E,E)-pentadienyl chain enhances structural rigidity, whereas Lythrancine II’s shorter chain reduces stability during molecular dynamics (MD) simulations .
2.2.1. Alzheimer’s Disease Potential
Compound FKBP52 Binding Affinity (Dock Score) MD Simulation Stability (RMSD, Å) Key Interactions
Daphnetoxin Higher than Tacrolimus 1.5–5.5 (stabilizes over time) Sustained H-bonds with Tyr113
Tacrolimus Baseline (reference) 1.5–4.0 Moderate H-bond network
Lythrancine II Comparable to Tacrolimus 1.5–4.0 Similar trend to Tacrolimus
20-O-(2′E,4′E-decadienoyl)ingenol Lower than Tacrolimus 1.5–5.5 (high fluctuation) Unstable interactions

Findings :

  • Daphnetoxin’s superior FKBP52 affinity and stable H-bonding with Tyr113 make it a promising lead for non-amyloid-β-centric AD therapies .
  • 20-O-(2′E,4′E-decadienoyl)ingenol’s instability in MD simulations suggests a need for structural optimization .
2.2.2. Broader Bioactivities
Compound Key Bioactivities Mechanism/Notes
Daphnetoxin Mitochondrial membrane disruption , tumor-promoting , nematicidal Induces reactive oxygen species (ROS) in mitochondria
Mezerein Skin irritation , tumor promotion Shares SAR with Daphnetoxin
12-Hydroxydaphnetoxins Anti-cancer, anti-metastasis, DNA synthesis inhibition PKC modulation implicated
Odoracin Ornithine decarboxylase (ODC)-inducing, piscicidal Correlated with tumor promotion

Toxicity Profile Comparison

Compound Toxicity Data (Species/Route) Key Effects
Daphnetoxin TDLo (mouse skin): 3560 µg/kg Hepatocyte injury, skin irritation
Mezerein Similar skin irritation potency to Daphnetoxin Severe dermatitis, blistering
20-O-(2′E,4′E-decadienoyl)ingenol High RMSF/RMSD in MD Potential off-target effects inferred
Lythrancine II Low RMSF, comparable to Tacrolimus Favorable safety profile in simulations

Key Insights :

  • Daphnetoxin and mezerein share irritancy due to their 12-acyloxy groups, but Daphnetoxin’s mitochondrial toxicity is unique .
  • 12-Hydroxydaphnetoxins exhibit lower acute toxicity but retain potent anti-proliferative effects .

Biological Activity

Daphnetoxin is a daphnane-type diterpene found primarily in plants of the Thymelaeaceae family. It has garnered attention for its diverse biological activities, particularly its potential anticancer effects, toxicity profiles, and mechanisms of action. This article delves into the biological activity of daphnetoxin, supported by various studies and data.

Chemical Structure and Properties

Daphnetoxin's structure includes a unique daphnane skeleton with an orthoester functional group. Its molecular formula is C₁₈H₁₈O₄, and it is characterized by a 12-acyloxy group that plays a crucial role in its biological activity. The compound's structural properties contribute to its interactions with biological systems, particularly in cancer cell lines.

Anticancer Activity

Daphnetoxin has been shown to exhibit significant anticancer properties across various studies. Research indicates that it can induce apoptosis in cancer cells, which is critical for its therapeutic potential.

  • In Vitro Studies : Daphnetoxin demonstrated cytotoxic effects against several cancer cell lines, including HL-60 (human promyelocytic leukemia) and K562 (chronic myeloid leukemia) cells. The IC₅₀ values for these cell lines were reported at 16.08 μM and 26.81 μM, respectively . This suggests that daphnetoxin can effectively inhibit the proliferation of these cancer cells.
  • Mechanisms of Action : The mechanism by which daphnetoxin exerts its anticancer effects involves mitochondrial pathways. Studies have shown that daphnetoxin induces mitochondrial toxicity characterized by increased proton leak and inhibition of ATP synthase activity . Furthermore, it has been observed to activate apoptotic pathways through the regulation of Bcl-2 family proteins and the cleavage of PARP in breast cancer cell lines .

Mitochondrial Toxicity

Daphnetoxin's interaction with mitochondria is a critical aspect of its biological profile. Research indicates that it can disrupt mitochondrial function, leading to increased permeability of the mitochondrial membrane and subsequent cell death.

  • Toxicity Assessment : In studies using isolated rat liver mitochondria, daphnetoxin was found to induce significant mitochondrial dysfunction at concentrations above 100 μM. This included increased induction of the mitochondrial permeability transition pore and inhibition of the mitochondrial respiratory chain .

Data Table: Biological Activity Summary

Activity Cell Line IC₅₀ (μM) Mechanism
CytotoxicityHL-6016.08Induction of apoptosis via Bcl-2 regulation
CytotoxicityK56226.81Mitochondrial dysfunction
Mitochondrial ToxicityRat Liver Mitochondria>100Increased proton leak, inhibition of ATP synthase

Case Studies

  • Antileukemic Properties : A study highlighted that daphnetoxin could serve as a potential antileukemic agent due to its cytotoxic effects on leukemia cell lines. The study emphasized the need for further exploration into its mechanisms and therapeutic applications in leukemia treatment .
  • Comparative Toxicity Analysis : In a comparative study with other phytochemicals like daphnoretin, daphnetoxin exhibited higher toxicity levels towards isolated mitochondria and various tumor cell lines, indicating its potent bioactivity but also raising concerns about safety profiles .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for isolating daphnetoxin from natural sources?

Isolation typically involves solvent extraction (e.g., dichloromethane) followed by chromatographic purification. In Daphne gnidium, bioactive fractions are profiled via HPLC to identify daphnetoxin, as demonstrated in anti-HIV activity studies . Due to its cytotoxicity (e.g., TDLo of 3560 µg/kg in murine models), purification steps must prioritize minimizing degradation and contamination, employing techniques like flash chromatography or preparative HPLC with UV/vis monitoring .

Q. How is the stereochemical configuration at the 12beta position confirmed, and why is it critical for biological activity?

The 12beta(E,E) configuration is validated using NMR (e.g., NOESY for spatial proximity analysis) and X-ray crystallography. This stereochemistry dictates binding affinity to targets like CXCR4/CCR5 receptors in HIV inhibition, as structural analogs with differing configurations show reduced activity . Computational docking studies further correlate stereochemistry with receptor interaction patterns .

Advanced Research Questions

Q. What experimental models effectively balance the evaluation of daphnetoxin’s anti-HIV activity and cytotoxicity?

In vitro models using human T-cell lines (e.g., MT-4 cells) infected with HIV-1/2 strains are standard. To mitigate cytotoxicity, researchers employ dose-escalation protocols (e.g., 0.1–10 µM ranges) and concurrent viability assays (MTT or ATP-based). Selectivity indices (SI = CC50/EC50) are calculated, with daphnetoxin showing SI >10 in some studies, indicating therapeutic potential despite baseline cytotoxicity . Parallel RNA-seq analysis of treated cells can identify off-target pathways linked to toxicity .

Q. How can contradictions between daphnetoxin’s therapeutic potential and its toxicological profile be resolved methodologically?

Contradictions arise from differential dosing (e.g., anti-HIV EC50 at nM levels vs. cytotoxic µM ranges) and model systems (e.g., in vitro vs. in vivo). Researchers should:

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify therapeutic windows.
  • Develop prodrugs or nanoformulations to enhance target specificity, reducing systemic exposure .
  • Use transcriptomics to distinguish therapeutic mechanisms (e.g., HIV reverse transcriptase inhibition) from cytotoxic pathways (e.g., oxidative stress) .

Q. What are the critical parameters for designing in vivo toxicokinetic studies of daphnetoxin?

Key considerations include:

  • Route of administration : Subcutaneous or dermal exposure (relevant to skin irritation data, TDLo = 340 nmol/kg in mice) .
  • Dosage metrics : Convert in vitro EC50/CC50 to allometric scaling for mammalian models.
  • Endpoint assays : Histopathology (liver/kidney), serum biomarkers (ALT, creatinine), and cytokine profiling to assess systemic inflammation .
  • Control groups : Use terpenoid analogs (e.g., gnidicin) to isolate structure-specific toxicity .

Q. What analytical strategies address variability in reported toxicity data across studies?

Discrepancies in toxicity metrics (e.g., LD50 ranges) stem from differences in assay conditions (cell type, exposure duration). Standardization steps include:

  • Adopting OECD guidelines for acute toxicity testing (e.g., fixed 72-hour exposure periods).
  • Cross-validating results using orthogonal methods (e.g., apoptosis assays via Annexin V and caspase-3/7 activation) .
  • Meta-analysis of existing data to identify confounding variables (e.g., solvent carriers like DMSO affecting bioavailability) .

Properties

CAS No.

34807-41-5

Molecular Formula

C38H38O10

Molecular Weight

654.7 g/mol

IUPAC Name

[(1R,2R,6S,7S,8R,10S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-5-phenylpenta-2,4-dienoate

InChI

InChI=1S/C38H38O10/c1-21(2)36-30(44-27(40)18-12-11-15-24-13-7-5-8-14-24)23(4)37-26-19-22(3)29(41)35(26,43)33(42)34(20-39)31(45-34)28(37)32(36)46-38(47-36,48-37)25-16-9-6-10-17-25/h5-19,23,26,28,30-33,39,42-43H,1,20H2,2-4H3/b15-11+,18-12+/t23-,26-,28?,30-,31+,32-,33-,34+,35-,36+,37+,38?/m1/s1

InChI Key

DLEDLHFNQDHEOJ-WNRHQEOASA-N

SMILES

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC=CC8=CC=CC=C8

Isomeric SMILES

C[C@@H]1[C@H]([C@]2([C@H]3C4[C@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)/C=C/C=C/C8=CC=CC=C8

Canonical SMILES

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC=CC8=CC=CC=C8

melting_point

509 to 516 °F (decomposes) (NTP, 1992)

physical_description

Crystals or white powder. (NTP, 1992)

Pictograms

Irritant

Synonyms

1alpha-alkyldaphnane
5-phenyl-2,4-pentadionate daphnetoxin
daphnane
mezerein
tigliane-daphnane

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]-
Reactant of Route 2
Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]-
Reactant of Route 3
Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]-
Reactant of Route 4
Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]-
Reactant of Route 5
Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]-
Reactant of Route 6
Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]-

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